molecular formula C71H126N16O17 B610131 Platelet factor 4 (59-70) CAS No. 88145-47-5

Platelet factor 4 (59-70)

Cat. No.: B610131
CAS No.: 88145-47-5
M. Wt: 1475.9 g/mol
InChI Key: SVIMOXOHMCOIRM-UVKYVJJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Platelet factor 4 is typically purified from human platelets. The process involves the collection of platelet concentrates, followed by precipitation with ammonium sulfate. The supernatant is then dialyzed and applied to an affinity chromatography column using heparin t-aminocaproic acid Sepharose . Contaminating proteins are washed away, and platelet factor 4 is eluted with a gradient of sodium chloride in sodium barbital buffer .

Industrial Production Methods: Recombinant platelet factor 4 can be produced using bacterial expression systems. The gene encoding platelet factor 4 is cloned into an expression vector and introduced into Escherichia coli. Protein expression is induced, and the recombinant protein is purified using affinity chromatography . This method allows for the production of large quantities of platelet factor 4 with structural and functional similarity to its native form .

Properties

CAS No.

88145-47-5

Molecular Formula

C71H126N16O17

Molecular Weight

1475.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C71H126N16O17/c1-11-43(9)58(87-70(102)59(44(10)12-2)86-65(97)51(24-16-20-34-75)78-61(93)48(21-13-17-31-72)79-68(100)55(38-45-25-27-46(89)28-26-45)82-60(92)47(76)35-40(3)4)69(101)81-50(23-15-19-33-74)62(94)77-49(22-14-18-32-73)63(95)83-54(37-42(7)8)67(99)84-53(36-41(5)6)66(98)80-52(29-30-57(90)91)64(96)85-56(39-88)71(103)104/h25-28,40-44,47-56,58-59,88-89H,11-24,29-39,72-76H2,1-10H3,(H,77,94)(H,78,93)(H,79,100)(H,80,98)(H,81,101)(H,82,92)(H,83,95)(H,84,99)(H,85,96)(H,86,97)(H,87,102)(H,90,91)(H,103,104)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-/m0/s1

InChI Key

SVIMOXOHMCOIRM-UVKYVJJHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)N

SMILES

OC[C@@H](C(O)=O)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CC(C)C)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H]([C@@H](C)CC)NC([C@H]([C@@H](C)CC)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H](CC1=CC=C(O)C=C1)NC([C@H](CC(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Platelet factor 4 (59-70);  PF4 (59-70); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Platelet factor 4 (59-70)
Reactant of Route 2
Platelet factor 4 (59-70)
Reactant of Route 3
Platelet factor 4 (59-70)
Reactant of Route 4
Platelet factor 4 (59-70)
Reactant of Route 5
Platelet factor 4 (59-70)
Reactant of Route 6
Platelet factor 4 (59-70)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.